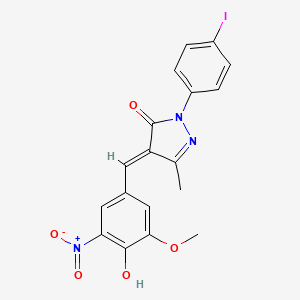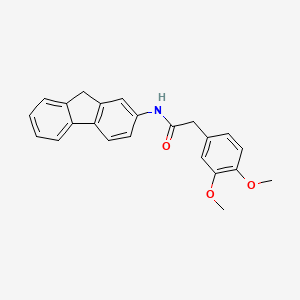![molecular formula C17H28N4O2 B6112778 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine](/img/structure/B6112778.png)
4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine, also known as EIPM, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. It belongs to the class of morpholine derivatives and has a unique chemical structure that makes it an interesting subject for research.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to interact with ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by modulating the activity of pain receptors in the brain. 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine has been shown to have a positive effect on mood and anxiety, possibly through its interaction with neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and few side effects. However, 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for research on 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine. One potential area of study is the development of new 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine and its effects on different physiological systems.
Synthesis Methods
The synthesis of 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine involves several steps, including the reaction between 2-ethyl-1H-imidazole and 3-chloropropionyl chloride, followed by the reaction with piperidine and morpholine. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)-1-(3-morpholin-4-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-2-16-18-6-9-20(16)8-5-17(22)21-7-3-4-15(14-21)19-10-12-23-13-11-19/h6,9,15H,2-5,7-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWDOHLFLSOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CCCC(C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-propoxypiperidine](/img/structure/B6112705.png)
![isopropyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6112716.png)
![4-amino-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6112721.png)

![N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B6112757.png)
![{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6112763.png)
![N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B6112765.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6112772.png)
![1-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}cyclobutanecarboxamide](/img/structure/B6112781.png)
![ethyl N-{[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]carbonyl}glycinate](/img/structure/B6112789.png)
![2-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4(3H)-quinazolinone](/img/structure/B6112791.png)
![2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6112793.png)
